2-メチル-4-(2-メチルブチリル)フロログルシノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

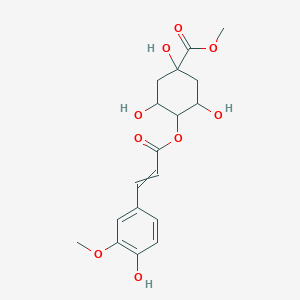

2-Methyl-4-(2-methylbutyryl)phloroglucinol is a derivative of phloroglucinol, a trivalent phenolic compound that forms the core of many natural and synthetic compounds with various biological activities. The specific derivative mentioned is of interest due to its potential antimicrobial properties and unique chemical structure which allows for diverse chemical reactions and analyses.

Synthesis Analysis

The synthesis of phloroglucinol derivatives often involves prenylation or acylation reactions to introduce various alkyl or acyl groups into the phloroglucinol core. For example, derivatives similar to 2-Methyl-4-(2-methylbutyryl)phloroglucinol can be synthesized through reactions that involve the addition of prenyl groups or through acylation with specific acid chlorides. One method for the synthesis of related compounds includes starting from acyclic, non-aromatic precursors, followed by cyclization and aromatization steps to introduce the desired functional groups onto the phloroglucinol core (Marshall, Cable, & Botting, 2010).

Molecular Structure Analysis

The molecular structure of phloroglucinol derivatives, including 2-Methyl-4-(2-methylbutyryl)phloroglucinol, is characterized by the presence of a phloroglucinol nucleus with various substituents that influence its chemical and physical properties. The structure is determined using spectroscopic methods such as NMR, mass spectrometry, and sometimes X-ray crystallography. The absolute configuration of the stereogenic centers, if present, can be established using techniques such as vibrational circular dichroism in comparison to theoretical data (Casero et al., 2015).

Chemical Reactions and Properties

Phloroglucinol derivatives, including 2-Methyl-4-(2-methylbutyryl)phloroglucinol, can participate in various chemical reactions due to the reactive nature of their phenolic hydroxyl groups and the presence of other functional groups. These reactions include etherification, esterification, and acylation, allowing for the synthesis of a wide range of compounds with potential biological activities. The antimicrobial activities of these compounds can be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as yeast molds, to determine their potential therapeutic applications (Casero et al., 2015).

科学的研究の応用

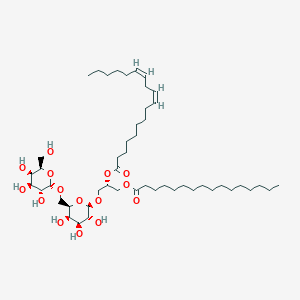

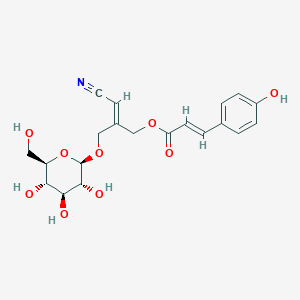

抗酸化活性

フロログルシノール類、特に2-メチル-4-(2-メチルブチリル)フロログルシノールは、顕著な抗酸化活性を示すことがわかっています {svg_1}. これらの化合物は、中国の民間薬で使用される薬用植物であるリシディケ・ロドステギアの根から単離されています {svg_2}. これらの化合物の抗酸化特性により、酸化ストレスによって引き起こされる疾患の治療に役立つ可能性があります。

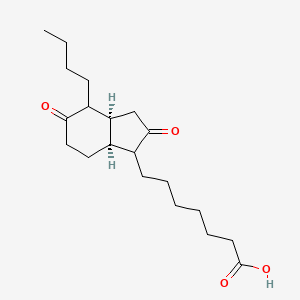

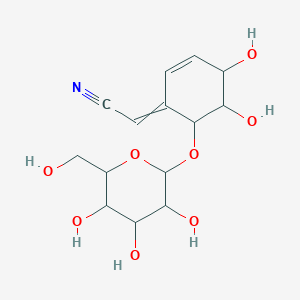

抗神経炎症活性

フロログルシノールから誘導された化合物、例えば2-メチル-4-(2-メチルブチリル)フロログルシノールは、BV-2ミクログリア細胞で抗神経炎症効果を示しました {svg_3}. これは、神経炎症性疾患の治療における潜在的な用途を示唆しています。

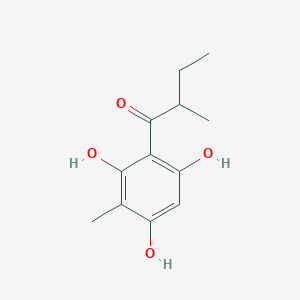

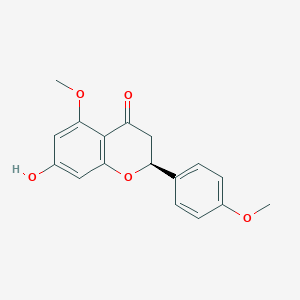

その他の化合物の合成

2-メチル-4-(2-メチルブチリル)フロログルシノールから誘導できる2-メチルブチリルクロリドは、2-メチル-1-フェニル-1-ブタノンや1,1′-(1,3,7,9-テトラヒドロキシジベンゾフラン-2,6-ジイル)ビス(2-メチルブタン-1-オン)などの他の化合物の合成に使用できます {svg_4}. これは、化合物が化学合成において重要な役割を果たしていることを強調しています。

Safety and Hazards

作用機序

Mode of Action

The mode of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol is currently unknown due to the lack of research in this area .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This solubility profile may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the solubility, stability, and activity of 2-Methyl-4-(2-methylbutyryl)phloroglucinol . For instance, it is recommended to store the compound at -20°C for long-term stability .

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)